molecular formula C15H13ClN2 B1599783 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole CAS No. 59074-26-9

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B1599783
CAS RN: 59074-26-9
M. Wt: 256.73 g/mol
InChI Key: SKLKZKAMWPQZLM-UHFFFAOYSA-N
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Patent
US04663341

Procedure details

In a 500 ml round bottomed flask equipped with a reflux condensor was mixed 98 g of 2-phenyl 4'-chlorophenyl acrylophenone (0.40 mole), 200 ml n-propanol, and 50 ml hydrazine monohydrate (1.0 mole). The mixture was refluxed for 1 hour, cooled slightly and 100 ml of methanol added. The resulting solution was cooled in an ice bath and the resulting solid filtered and washed twice with cold ethyl ether yielding 55 g of a white solid. mp 156°-162° C.
Name
2-phenyl 4'-chlorophenyl acrylophenone
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13](=[CH2:23])[C:14]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)=O)C=CC=CC=1.C(O)CC.O.[NH2:29][NH2:30]>CO>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([C:14]2[CH:13]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:7]=3)[CH2:23][NH:30][N:29]=2)=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
2-phenyl 4'-chlorophenyl acrylophenone
Quantity
98 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)C(C(=O)C1=CC=C(C=C1)Cl)=C
Name
Quantity
200 mL
Type
reactant
Smiles
C(CC)O
Name
Quantity
50 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml round bottomed flask equipped with a reflux condensor
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled slightly
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
WASH
Type
WASH
Details
washed twice with cold ethyl ether yielding 55 g of a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NNCC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.